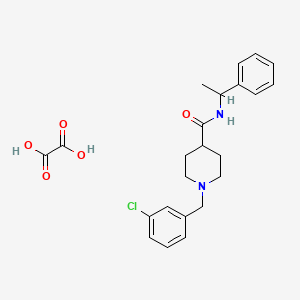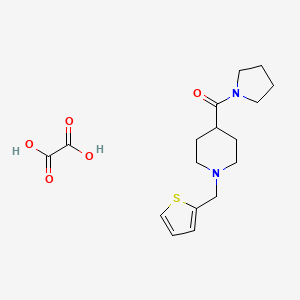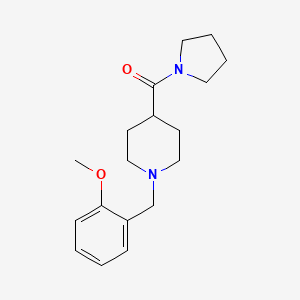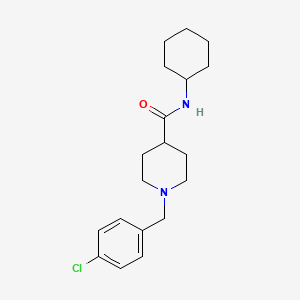
1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate
説明
1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, also known as ABT-594, is a potent analgesic drug that has shown promise in treating chronic pain without causing addiction or tolerance. This compound was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate involves the activation of nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. Specifically, this compound binds to the alpha4beta2 subtype of nAChRs, leading to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This results in the modulation of pain signals and the reduction of pain perception.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of pain signals, the reduction of inflammation, and the promotion of neuronal survival. In addition, it has been found to have a low potential for abuse and dependence, making it a promising alternative to opioids for the treatment of chronic pain.
実験室実験の利点と制限
One advantage of 1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate is its high potency and selectivity for the alpha4beta2 subtype of nAChRs. This makes it a useful tool for studying the role of this receptor subtype in pain modulation and other physiological processes. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other areas, such as depression and anxiety, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to fully understand the advantages and limitations of this compound for laboratory experiments and potential clinical use.
Conclusion
In conclusion, this compound is a potent analgesic drug that has shown promise in treating chronic pain without causing addiction or tolerance. Its mechanism of action involves the activation of nicotinic acetylcholine receptors in the central and peripheral nervous systems, leading to the modulation of pain signals and the reduction of pain perception. While there are limitations to its use in laboratory experiments, there are several future directions for research on this compound, which may lead to the development of new and effective treatments for chronic pain and other conditions.
科学的研究の応用
1-(3-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been found to have a low potential for abuse and dependence, making it a promising alternative to opioids for the treatment of chronic pain.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O.C2H2O4/c1-16(18-7-3-2-4-8-18)23-21(25)19-10-12-24(13-11-19)15-17-6-5-9-20(22)14-17;3-1(4)2(5)6/h2-9,14,16,19H,10-13,15H2,1H3,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYSMQCTSOBPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-dimethylphenyl)-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951354.png)
![1-(2,3-dimethylphenyl)-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951356.png)
![1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951359.png)
![1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951365.png)
![1-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951372.png)





![1-(diphenylmethyl)-4-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3951410.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(diphenylmethyl)piperazine](/img/structure/B3951416.png)

![2-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B3951436.png)